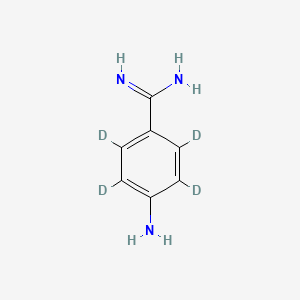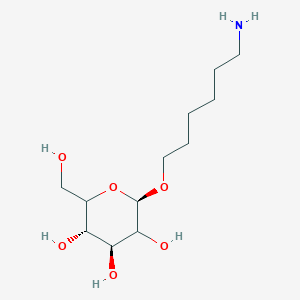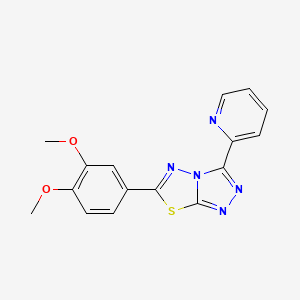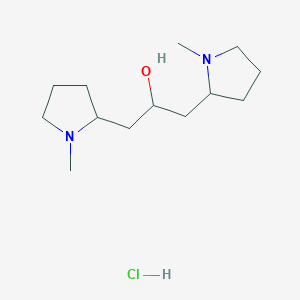
1,3-Di-HABA Kanamycin A
描述
Synthesis Analysis
The synthesis of 1,3-Di-HABA Kanamycin A involves modifications at specific sites on the kanamycin molecule to incorporate the 1,3-di-hydroxy-2-propyl (HABA) group. Key steps in the synthesis include selective protection and deprotection of hydroxyl and amino groups, functional group transformations, and the introduction of the HABA group at strategic positions to enhance activity and reduce toxicity. Studies on kanamycin derivatives have shown that modifications can significantly affect their antibacterial activity and binding affinity to target ribosomal RNA (Richardson et al., 1979).
Molecular Structure Analysis
The molecular structure of kanamycin A derivatives, including those with the HABA group, has been analyzed through techniques such as X-ray crystallography. These studies reveal how modifications influence the antibiotic's interaction with the bacterial ribosome's A site, enhancing its binding affinity and resistance to enzymatic degradation. The introduction of the HABA group in amikacin, a closely related derivative, for instance, has been shown to create additional hydrogen bond interactions, stabilizing the drug-ribosome complex (Kondo et al., 2006).
Chemical Reactions and Properties
Chemical modifications in kanamycin A, such as the introduction of the HABA group, impact its reactivity and interaction with bacterial RNA. The specific placement of hydroxyl and amino groups plays a crucial role in the antibiotic's mechanism of action, affecting protein synthesis by interfering with the ribosomal decoding site. Studies have elucidated the roles of these groups in drug activity and resistance mechanisms, providing insights into the chemical properties essential for antibacterial efficacy (Salian et al., 2012).
科学研究应用
-
Antibacterial Research
-
Infectious Disease Research
-
Aminoglycoside Antibiotics Development
- Summary of Application : “1,3-Di-HABA Kanamycin A” is used in the development of new aminoglycoside antibiotics . It is used in the design, synthesis, and bioassay of 2′-modified kanamycin A derivatives .
- Results or Outcomes : Bioassay results showed that the modifying strategy was feasible, providing valuable structure–activity relationship information, which would help researchers to develop new aminoglycoside antibiotics more effectively .
-
Pharmaceutical Reference Standards
-
Antiparasitic Research
-
Antiviral Research
-
Chemical and Analytical Standards
-
Custom Synthesis
-
DNA, RNA, and Protein Synthesis Inhibition
-
Treatment of Diseases Arising from Gram-Negative Bacterium
-
Impurity Reference Materials
属性
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,5S)-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-8-5-9(32-24(43)11(35)2-4-28)22(47-26-19(40)18(39)16(37)12(6-29)44-26)20(41)21(8)46-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10+,11+,12?,13?,14+,15-,16-,17?,18?,19?,20?,21+,22?,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNATBKIPCIZAA-DCOVVSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)N)O)NC(=O)[C@H](CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N6O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747630 | |
| Record name | (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-HABA Kanamycin A | |
CAS RN |
927821-99-6 | |
| Record name | (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




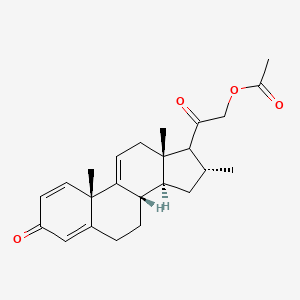

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)
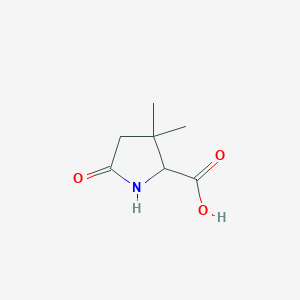
![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)
